N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
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Description
Comprehensive Analysis of N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of a cyanoacetamide with various reagents to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize different heterocyclic derivatives . The synthetic procedures often involve one-pot reactions under mild conditions, which is advantageous for yield production and further transformations .
Molecular Structure Analysis
Structural investigation of similar compounds is typically carried out using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was characterized by these methods, and its crystal packing was analyzed, revealing specific hydrogen bond interactions . Density functional theory (DFT) calculations are also employed to understand the electronic structure and properties of these molecules .
Chemical Reactions Analysis
The reactivity of cyanoacetamide derivatives can lead to the formation of various heterocyclic rings through reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The choice of reagents and reaction conditions can direct the synthesis towards specific products, as seen in the synthesis of pyridazine and pyrimidine derivatives from N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the crystal structures of related acetamides reveal the presence of intermolecular hydrogen bonds, which can affect their melting points and solubility . The electronic properties, such as HOMO-LUMO gaps, can be indicative of their reactivity and potential applications in materials science, such as in nonlinear optics .
Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Pyridazin-3-one and Aminoazopyridine Derivatives A study elaborates on synthesizing a novel class of pyridazin-3-one derivatives, highlighting a general route that could be potentially related to the synthesis of compounds involving N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide. These derivatives were formed as sole isolable products in excellent yield, indicating a significant pathway for developing new chemical entities with potential biological activities (Ibrahim & Behbehani, 2014).
Biological and Pharmacological Studies
Antimicrobial Evaluation of Novel Derivatives A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial applications. This includes reactions with cyanoacetic acid leading to the formation of new classes of compounds, which could imply potential research pathways for this compound derivatives (Darwish et al., 2014).
Antitumor Activity of Novel Compounds Research on synthesizing thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including their antitumor evaluation, highlights the potential of this compound in contributing to the development of antitumor agents. Some synthesized compounds showed promising inhibitory effects on different cell lines, indicating a significant pathway for future research in cancer therapy (Albratty et al., 2017).
properties
IUPAC Name |
N-(2-cyanophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-12-3-1-2-4-13(12)18-15(21)10-20-16(22)8-7-14(19-20)11-5-6-11/h1-4,7-8,11H,5-6,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIRSDLDILSDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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